![molecular formula C13H13N3O2S B5747213 [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, also known as CPTA, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPTA is a member of the 1,2,4-triazole family, which is known for its wide range of biological activities. In
作用机制
The mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in cancer growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, including its use as an anticancer and antifungal agent. Finally, there is a need for further research into the mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, which could lead to the development of new drugs that target key enzymes and signaling pathways.
合成方法
The synthesis of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be achieved through a multistep process. The first step involves the reaction of 4-phenyl-1H-1,2,3-triazole with cyclopropylmethyl bromide in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to yield [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been found to be effective against several types of cancer, including breast, lung, and colon cancer. It has also been shown to have potent antifungal activity against Candida albicans.
属性
IUPAC Name |
2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11(18)8-19-13-15-14-12(9-6-7-9)16(13)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMIKKAHZZHZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

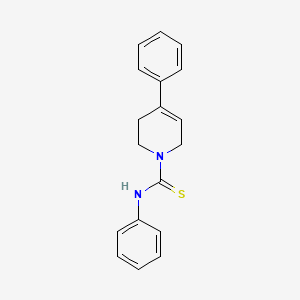
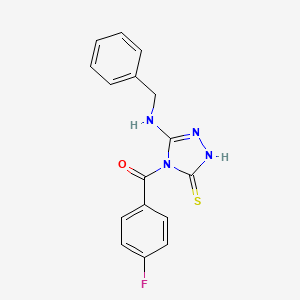
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)

![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)
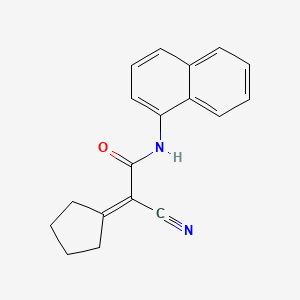

![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
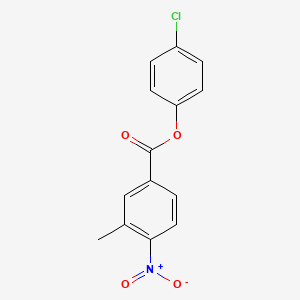
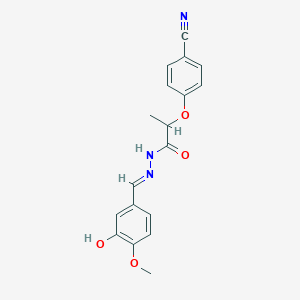
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)